molecular formula C19H18N4O2 B12743060 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- CAS No. 139482-32-9

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl-

Cat. No.: B12743060
CAS No.: 139482-32-9
M. Wt: 334.4 g/mol
InChI Key: KBZIXAAXNOSVCP-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- is a complex organic compound that belongs to the class of imidazo-naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo-naphthyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethoxyethyl and phenyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Purification Techniques: Employing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one: The parent compound without the ethoxyethyl and phenyl groups.

    Other Imidazo-Naphthyridines: Compounds with similar core structures but different substituents.

Uniqueness

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-ethoxyethyl)-5-phenyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

139482-32-9

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2-ethoxyethyl)-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C19H18N4O2/c1-2-25-12-11-22-13-21-16-15-9-6-10-20-18(15)23(19(24)17(16)22)14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3

InChI Key

KBZIXAAXNOSVCP-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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